molecular formula C17H18O2 B13667200 3-(4-Biphenylyl)butanoic acid methyl ester CAS No. 24254-67-9

3-(4-Biphenylyl)butanoic acid methyl ester

Cat. No.: B13667200
CAS No.: 24254-67-9
M. Wt: 254.32 g/mol
InChI Key: CRQARNDWPSBDKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Biphenylyl)butanoic acid methyl ester typically involves the esterification of 3-(4-biphenylyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(4-Biphenylyl)butanoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Biphenylyl)butanoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Biphenylyl)butanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The biphenyl structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Biphenylyl)butanoic acid methyl ester is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Properties

CAS No.

24254-67-9

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

methyl 3-(4-phenylphenyl)butanoate

InChI

InChI=1S/C17H18O2/c1-13(12-17(18)19-2)14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3

InChI Key

CRQARNDWPSBDKT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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